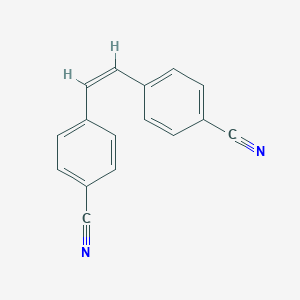
N-(9H-fluoren-2-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-4-methoxybenzamide, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMB is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process involving several chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-2-yl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, making it a potential candidate for the treatment of neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(9H-fluoren-2-yl)-4-methoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, this compound has been shown to modulate the activity of TRPV1, a calcium-permeable ion channel that is involved in pain sensation and inflammation. This compound has also been shown to modulate the activity of other ion channels, including the potassium channel Kv1.3 and the sodium channel Nav1.7.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines, as well as the proliferation of cancer cells. This compound has also been shown to modulate the activity of ion channels in cells, which can have a variety of physiological effects depending on the specific channel being modulated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(9H-fluoren-2-yl)-4-methoxybenzamide for lab experiments is its high purity, which makes it ideal for use in various scientific research applications. This compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(9H-fluoren-2-yl)-4-methoxybenzamide, including the development of new drugs based on its anti-inflammatory and anti-tumor properties, the exploration of its potential as a treatment for neurological disorders, and the synthesis of novel materials using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels in cells. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of N-(9H-fluoren-2-yl)-4-methoxybenzamide involves several chemical reactions, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with 9H-fluorene-2-amine in the presence of a base to form this compound. This multi-step process yields a high purity product that can be used in various scientific research applications.
Eigenschaften
CAS-Nummer |
5772-96-3 |
|---|---|
Molekularformel |
C21H17NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H17NO2/c1-24-18-9-6-14(7-10-18)21(23)22-17-8-11-20-16(13-17)12-15-4-2-3-5-19(15)20/h2-11,13H,12H2,1H3,(H,22,23) |
InChI-Schlüssel |
CHJIRYRJQXOZGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)
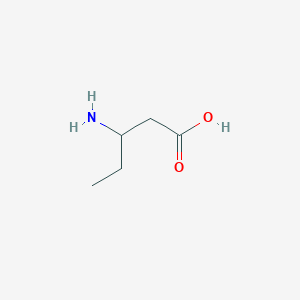
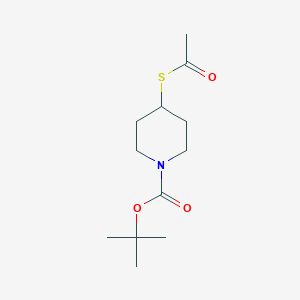
![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)
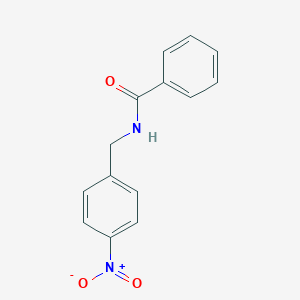
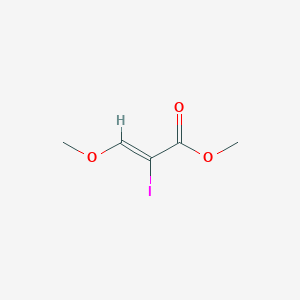
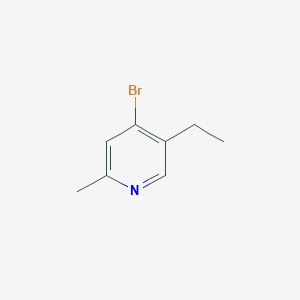

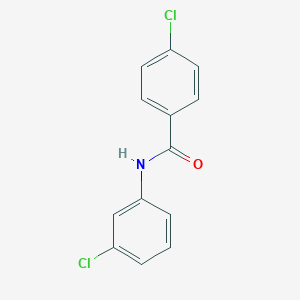
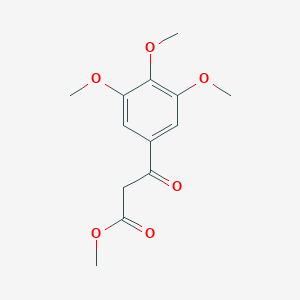
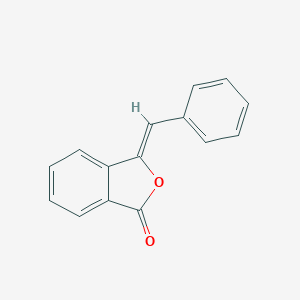
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)

